Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C20H22N2O5 . This compound is part of the hexahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate . The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction of the nitro group: 4-amino derivative.
Reduction of the carbonyl group: Corresponding alcohol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Its derivatives are investigated for their antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The compound may also inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,7,7-trimethyl-4-(4-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
- Methyl 2,7,7-trimethyl-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
Uniqueness
Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-5-7-13(8-6-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |
InChI Key |
RNEWXZZWHLZGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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